Product packaging for Benz[b]acridin-12(5H)-one(Cat. No.:CAS No. 10322-23-3)

Benz[b]acridin-12(5H)-one

Cat. No.: B13898200
CAS No.: 10322-23-3
M. Wt: 245.27 g/mol
InChI Key: GGUSMHPSFBLRBT-UHFFFAOYSA-N
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Description

Benz[b]acridin-12(5H)-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and anticancer research. It serves as a fundamental precursor in the synthesis of complex molecules designed to interact with DNA. For instance, it is a key intermediate in the preparation of benzo[b]furo[3,2-h]acridin-6-one derivatives, which are potent cytotoxic agents . These synthetic analogues function by alkylating DNA, specifically targeting guanine units. The mechanism of action differs from related compounds, with some derivatives alkylating DNA at the N-7 position of guanine in the major groove . This core structure is part of a broader class of benzannelated acridones and acridines that are frequently investigated for their potential as topoisomerase poisons and DNA intercalators, making them valuable tools for probing biological mechanisms and developing new therapeutic strategies . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO B13898200 Benz[b]acridin-12(5H)-one CAS No. 10322-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10322-23-3

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

5H-benzo[b]acridin-12-one

InChI

InChI=1S/C17H11NO/c19-17-13-7-3-4-8-15(13)18-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H,(H,18,19)

InChI Key

GGUSMHPSFBLRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4N3

Origin of Product

United States

Synthetic Methodologies for Benz B Acridin 12 5h One and Its Precursors

Classical and Established Synthetic Routes to the Benz[b]acridin-12(5H)-one Scaffold

The traditional approaches to the this compound core often involve a two-step process: the formation of an N-arylanthranilic acid derivative followed by an intramolecular cyclization.

A key precursor for the synthesis of this compound is N-(naphthalen-2-yl)anthranilic acid. This intermediate is commonly synthesized via an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with a naphthalen-2-amine derivative. ekb.eg The reaction conditions for the Ullmann condensation can be harsh, often requiring high temperatures and the use of copper powder or salts as catalysts. researchgate.net

Once the N-(naphthalen-2-yl)anthranilic acid is obtained, the final step is an intramolecular cyclization to form the this compound scaffold. This cyclization is typically acid-catalyzed, with reagents such as polyphosphoric acid (PPA) or sulfuric acid being commonly employed. These strong acids facilitate the electrophilic attack of the carboxylic acid group onto the naphthalene (B1677914) ring, leading to the formation of the acridone (B373769) system. The efficiency of this cyclization can be influenced by the reaction temperature and the choice of the cyclizing agent.

Another classical method that can be adapted for the synthesis of benzacridine derivatives is the Bernthsen acridine (B1665455) synthesis. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride, at high temperatures. benthamdirect.comresearchgate.netijddr.in For the synthesis of this compound, this would involve the reaction of a diphenylamine (B1679370) derivative with a naphthalene-based carboxylic acid, or a naphthylamine derivative with a benzoic acid derivative. However, this method often suffers from low yields and harsh reaction conditions. benthamdirect.comijddr.in

Multicomponent Reaction Strategies for this compound Ring System Assembly

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. researchgate.netmdpi.com Several MCRs have been developed for the synthesis of acridine and acridone derivatives, which can be adapted for the construction of the this compound scaffold.

One common MCR approach involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and an aromatic amine (like naphthalen-2-amine) in the presence of a catalyst. researchgate.netmdpi.com This reaction proceeds through a cascade of reactions, typically involving a Knoevenagel condensation, a Michael addition, and a cyclization/dehydration sequence to afford the acridinedione product. The choice of catalyst is crucial for the efficiency of this reaction, with various catalysts being reported, including Lewis acids, Brønsted acids, and heterogeneous catalysts.

CatalystReagentsSolventTemperature (°C)TimeYield (%)Reference
p-TSAAromatic aldehyde, Dimedone, p-ToluidineWaterReflux-High jocpr.com
L-proline1-Tetralone, Aromatic aldehyde, Ammonium (B1175870) acetateEthanolReflux-90-94 researchgate.net
SBA-Pr-SO3HAromatic aldehyde, Dimedone, 1-NaphthylamineSolvent-free1402-13 minHigh mdpi.com
Fe3O4@Polyaniline-SO3HAromatic aldehyde, Dimedone, Ammonium acetateAqueous Ethanol--Excellent mdpi.com
Montmorillonite K102-Nitrobenzaldehyde derivatives, 1,3-Cyclohexanedione derivativesWater--- benthamdirect.com

Condensation Reactions Utilizing Key Intermediates for this compound Synthesis

Condensation reactions are fundamental to the synthesis of the this compound ring system. As mentioned in the classical routes, the intramolecular cyclization of N-(naphthalen-2-yl)anthranilic acid is a key condensation step.

Another important condensation reaction is the Friedländer annulation, which is a widely used method for the synthesis of quinolines and can be extended to the synthesis of acridines. researchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.net For the synthesis of a this compound precursor, a 2-aminonaphthalene derivative could be reacted with a suitable keto-ester. The regioselectivity of the Friedländer synthesis can be an issue, potentially leading to a mixture of isomers. jocpr.com

Novel and Sustainable Synthesis Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel approaches for the synthesis of this compound that adhere to the principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives focuses on several key areas:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green approaches aim to replace these with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. mdpi.comjocpr.com

Energy Efficiency: Microwave irradiation and ultrasound assistance have been successfully employed to accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating methods. researchgate.netnih.gov Microwave-assisted synthesis of 9-acridone derivatives from aromatic amines and o-chlorobenzoic acid has been shown to be highly efficient. jocpr.com

Use of Heterogeneous Catalysts: Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced waste generation. mdpi.comnih.gov Several solid acid catalysts have been developed for the synthesis of acridone derivatives.

Atom Economy: Multicomponent reactions, as discussed earlier, are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. researchgate.netmdpi.com

Catalytic Systems and Their Efficacy in this compound Formation

A wide range of catalytic systems have been investigated to improve the efficiency and selectivity of the synthesis of acridine and acridone derivatives.

Homogeneous Catalysts:

Lewis Acids: Zinc chloride is a classical Lewis acid catalyst used in the Bernthsen synthesis, although it requires harsh conditions. benthamdirect.comresearchgate.netijddr.in

Brønsted Acids: p-Toluenesulfonic acid (p-TSA) has been used as an effective catalyst in multicomponent reactions for the synthesis of acridine derivatives in water. jocpr.com

Organocatalysts: L-proline has been shown to be an efficient organocatalyst for the multicomponent synthesis of poly-substituted pyridines, a reaction type that can be extended to acridine synthesis. researchgate.net

Heterogeneous Catalysts:

SBA-15-Pr-SO3H: This sulfonic acid-functionalized mesoporous silica (B1680970) has been used as a highly active and reusable nanoporous acid catalyst for the one-pot synthesis of benzo[c]acridine derivatives under solvent-free conditions, affording excellent yields in short reaction times. mdpi.com

Fe3O4@Polyaniline-SO3H: A magnetic nanoparticle-supported solid acid catalyst that has been effectively used for the green synthesis of acridinedione derivatives in aqueous ethanol. mdpi.com Its magnetic nature allows for easy separation and recycling. mdpi.com

Montmorillonite K10: A type of clay that has been utilized as a catalyst in the one-pot green synthesis of 3,4-dihydro-1(2H)acridone derivatives. benthamdirect.com

Hydrotalcite: This solid base catalyst has been employed in the multicomponent synthesis of highly substituted pyridines and can be adapted for acridine synthesis. nih.gov

The efficacy of these catalytic systems varies depending on the specific reaction and substrates. The development of novel, highly active, and recyclable catalysts remains an active area of research.

Chemo- and Regioselectivity in this compound Formation Reactions

Controlling chemo- and regioselectivity is a critical aspect of the synthesis of complex molecules like this compound.

Chemoselectivity: In multicomponent reactions for the synthesis of acridinones, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and an amine, the initial step is typically the Knoevenagel condensation between the aldehyde and the dicarbonyl compound, rather than the formation of a Schiff base between the aldehyde and the amine. The reaction conditions and the nature of the catalyst can influence this selectivity.

Regioselectivity: Regioselectivity becomes particularly important when unsymmetrical precursors are used. For example, in the intramolecular cyclization of a substituted N-(naphthalen-2-yl)anthranilic acid, the cyclization can potentially occur at different positions on the naphthalene ring, leading to different isomers of the benz[b]acridinone. The position of the cyclization is influenced by the electronic and steric effects of the substituents on both the anthranilic acid and the naphthalene moieties.

Similarly, in the Friedländer synthesis, the reaction of an unsymmetrical ketone can lead to the formation of two different regioisomeric products. The regioselectivity of this reaction is often dependent on the reaction conditions, including the catalyst and temperature, as well as the relative reactivity of the different α-methylene groups of the ketone. jocpr.com Achieving high regioselectivity is a key challenge in these synthetic routes and often requires careful optimization of the reaction conditions.

Scale-Up Considerations and Process Intensification in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of complex heterocyclic compounds like this compound presents significant chemical and engineering challenges. Traditional batch processing methods, while suitable for initial discovery and small-scale preparation, often encounter limitations related to safety, efficiency, and reproducibility when scaled up. pharmasalmanac.com Process intensification, which focuses on developing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes, offers a robust solution to these challenges. unito.itcetjournal.it For the synthesis of this compound, key considerations revolve around managing reaction exotherms, improving mass and heat transfer, minimizing waste, and ensuring consistent product quality.

A primary strategy for process intensification is the adoption of continuous flow chemistry. pharmasalmanac.comnih.gov Unlike batch reactors, continuous flow systems handle reagents in a continuous stream within a network of tubes or microreactors. nih.gov This approach offers inherent advantages for scalability. The high surface-area-to-volume ratio in flow reactors allows for superior heat exchange, mitigating the risks associated with highly exothermic reactions that can occur during the formation of the acridone core. pharmasalmanac.comnih.gov This precise temperature control prevents the formation of hot spots, which can lead to thermal runaways and the generation of impurities in batch processes. nih.gov

Furthermore, flow chemistry enables safer handling of hazardous intermediates and reagents, which can be generated and consumed in situ, minimizing operator exposure and the risks associated with storing large quantities of unstable substances. nih.gov The scalability of a flow process is also more straightforward; instead of designing larger, more complex vessels, production can often be increased by extending the operational run time or by "numbering-up" – running multiple reactors in parallel. pharmasalmanac.com

Recent advancements in catalysis also play a crucial role in the scalable synthesis of acridone derivatives. For instance, a palladium-catalyzed dual C-H carbonylation of diarylamines has been reported as an operationally safe and easily scalable method for producing various acridones. organic-chemistry.org The use of efficient catalysts can lead to milder reaction conditions, reduced reaction times, and higher selectivity, all of which are highly desirable for industrial-scale production by reducing energy consumption and simplifying purification processes.

The table below contrasts traditional batch processing with continuous flow processing, highlighting the key advantages of process intensification for synthesizing compounds like this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis (Process Intensification)
Heat TransferLimited by vessel surface area; risk of hot spots and thermal runaway.Excellent due to high surface-area-to-volume ratio; precise temperature control. nih.gov
Mass TransferDependent on stirring efficiency; can be inconsistent, affecting reaction rates and selectivity.Enhanced due to small channel dimensions and efficient mixing, leading to faster and more reproducible reactions. youtube.com
SafetyHigher risk due to large volumes of reagents and potential for uncontrolled exotherms.Inherently safer due to small reactor volumes and ability to generate hazardous intermediates on demand. pharmasalmanac.comnih.gov
ScalabilityComplex; requires re-engineering of vessels and re-optimization of conditions. Can lead to changes in yield and purity.Simpler; achieved by extending run time ("scaling-out") or adding parallel reactors ("numbering-up"). pharmasalmanac.com
ReproducibilityCan vary between batches due to inconsistencies in heating and mixing.High; precise control over reaction parameters ensures consistent product quality. pharmasalmanac.com

Table 2: Key Parameters for Optimization in Flow Synthesis

ParameterDefinitionImpact on Synthesis
Flow RateThe volume of the reaction mixture passing through the reactor per unit of time.Inversely related to residence time. Affects productivity and can influence mixing efficiency. youtube.com
Residence TimeThe average amount of time reagents spend inside the reactor (Reactor Volume / Total Flow Rate).Directly corresponds to reaction time in batch processing. Critical for achieving complete conversion. youtube.com
TemperatureThe operational temperature of the reactor.Significantly affects reaction kinetics. Precise control improves selectivity and minimizes side-product formation. soci.org
PressureThe pressure within the flow system, often controlled by a back-pressure regulator.Allows for the use of solvents above their normal boiling points ("superheated conditions"), accelerating reaction rates. nih.gov
Reagent StoichiometryThe molar ratio of reactants introduced into the system.Can be precisely controlled by adjusting the flow rates of individual reagent streams, allowing for rapid optimization of reaction conditions. soci.org

Chemical Reactivity and Transformation Studies of Benz B Acridin 12 5h One

Electrophilic Aromatic Substitution Reactions on the Benz[b]acridin-12(5H)-one Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com In the context of the this compound scaffold, the introduction of electrophiles onto the aromatic rings allows for the modulation of the molecule's electronic and steric properties. The regioselectivity of these reactions is influenced by the inherent electron distribution within the polycyclic framework and the nature of the electrophile. libretexts.org

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com Halogenation, using reagents like Br₂ or Cl₂ often in the presence of a Lewis acid, results in the corresponding halo-substituted derivatives. masterorganicchemistry.com

The reactivity of different positions on the this compound core towards electrophilic attack can be predicted based on the electron-donating or -withdrawing nature of the heterocyclic system. The nitrogen atom and the carbonyl group significantly influence the electron density of the aromatic rings, thereby directing the incoming electrophile to specific positions. libretexts.orgresearchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution Reactions This table is for illustrative purposes and specific outcomes for this compound may vary.

ReactionReagentsProduct Type
NitrationHNO₃, H₂SO₄Nitro-benz[b]acridin-12(5H)-one
BrominationBr₂, FeBr₃Bromo-benz[b]acridin-12(5H)-one
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-benz[b]acridin-12(5H)-one

Nucleophilic Addition Reactions and their Regioselectivity on this compound

Nucleophilic addition reactions are pivotal in modifying the core structure of this compound, particularly at the carbonyl group and electron-deficient carbon centers. The carbonyl carbon (C-12) is a primary site for nucleophilic attack due to its electrophilic character. libretexts.org This can lead to the formation of alcohols upon reduction or the introduction of new carbon-carbon bonds via Grignard or organolithium reagents. libretexts.org

The regioselectivity of nucleophilic attack on the aromatic rings is governed by the electron distribution within the acridine (B1665455) system. researchgate.net Positions that are electron-deficient are more susceptible to attack by nucleophiles. This is often observed in reactions involving strong nucleophiles like organometallic reagents or cyanide ions. researchgate.netlibretexts.org The concept of conjugate addition can also be relevant if unsaturation is present in conjugation with the carbonyl group. libretexts.org

Table 2: Regioselectivity in Nucleophilic Additions This table illustrates general principles of regioselectivity.

NucleophileTarget SiteProduct TypeRationale
Hydride (e.g., from NaBH₄)Carbonyl Carbon (C-12)Benz[b]acridin-12-olReduction of the ketone. libretexts.org
Grignard Reagent (R-MgX)Carbonyl Carbon (C-12)12-Alkyl-benz[b]acridin-12-olFormation of a tertiary alcohol. libretexts.org
Strong NucleophilesElectron-deficient ring carbonsSubstituted benz[b]acridineSNAr-type reaction if a suitable leaving group is present. masterorganicchemistry.com

Oxidation and Reduction Processes of this compound

Oxidation and reduction reactions offer pathways to interconvert different oxidation states of the this compound core, leading to a variety of functionalized derivatives. atlanticoer-relatlantique.cancert.nic.in

Oxidation: The oxidation of this compound can be challenging due to the relative stability of the aromatic system. However, under forcing conditions or with potent oxidizing agents, reactions can occur at the benzylic positions or on the aromatic rings, potentially leading to the formation of quinones or other oxidized species. ucr.edu The nitrogen atom can also be oxidized to an N-oxide. researchgate.net

Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ptfarm.pl Further reduction of the aromatic system can be achieved under more vigorous conditions, for instance, through catalytic hydrogenation, which may lead to partially or fully saturated ring systems. ptfarm.pl The specific outcome of the reduction depends on the choice of reagent and reaction conditions. ptfarm.pl

Table 3: Common Oxidation and Reduction Reactions This table provides examples of typical transformations.

TransformationReagent(s)Product
Carbonyl ReductionNaBH₄ or LiAlH₄Benz[b]acridin-12-ol
Aromatic Ring ReductionH₂, Pd/C (high pressure/temp)Tetrahydro- or octahydro-benz[b]acridin-12(5H)-one
Oxidation to N-oxidem-CPBAThis compound-N-oxide

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.de For this compound, these reactions typically involve the coupling of a halogenated or triflated derivative with a suitable coupling partner. wikipedia.org Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely employed. wiley-vch.deacs.org

To utilize these reactions, a halo- or trifluoromethanesulfonyloxy- (OTf) substituted this compound is first prepared. This derivative can then be coupled with a variety of organometallic reagents (e.g., boronic acids in Suzuki coupling), alkenes (in Heck coupling), or terminal alkynes (in Sonogashira coupling). wiley-vch.dewikipedia.orgacs.org These methods allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the this compound scaffold. beilstein-journals.org

Table 4: Key Metal-Catalyzed Cross-Coupling Reactions This table summarizes popular cross-coupling strategies.

Reaction NameSubstrateCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingHalo-benz[b]acridin-12(5H)-oneAr-B(OH)₂Pd(PPh₃)₄, baseAryl-benz[b]acridin-12(5H)-one
Heck CouplingHalo-benz[b]acridin-12(5H)-oneAlkenePd(OAc)₂, PPh₃, baseAlkenyl-benz[b]acridin-12(5H)-one
Sonogashira CouplingHalo-benz[b]acridin-12(5H)-oneTerminal AlkynePd(PPh₃)₄, CuI, baseAlkynyl-benz[b]acridin-12(5H)-one

Photochemical and Thermal Transformations of this compound

The study of photochemical and thermal reactions of this compound and its derivatives can reveal unique reactivity patterns and lead to the formation of novel molecular architectures. sci-hub.stacs.org

Photochemical Transformations: Upon absorption of light, molecules can be promoted to an excited state, enabling reactions that are not accessible under thermal conditions. sci-hub.st For acridine-type compounds, photochemical reactions can include isomerizations, rearrangements, and cycloadditions. sci-hub.strsc.org The specific outcome is dependent on the wavelength of light used, the solvent, and the presence of other reactive species. For example, irradiation can sometimes lead to the formation of dimers or solvent-adducts. acs.org

Thermal Transformations: At elevated temperatures, this compound derivatives can undergo various transformations. These can include rearrangements, cyclizations, or fragmentations. nih.gov For example, certain substituted acridines have been shown to undergo thermal rearrangements to form other heterocyclic systems. nih.gov The stability of the this compound core is generally high, but specific substituents can facilitate thermal reactions. nih.gov

Ring-Opening and Rearrangement Pathways of this compound Derivatives

Under certain conditions, the heterocyclic ring system of this compound derivatives can undergo ring-opening or rearrangement reactions, leading to significant structural modifications. researchgate.netbeilstein-journals.org

Ring-Opening: Ring-opening reactions can be initiated by nucleophilic attack, particularly on activated derivatives. For instance, treatment with strong bases or nucleophiles could potentially lead to cleavage of one of the heterocyclic rings, especially if the resulting intermediate is stabilized.

Rearrangement Pathways: Molecular rearrangements can lead to the formation of isomeric structures. A notable example in acridine chemistry is the Wagner-Meerwein rearrangement of acridin-9-ylmethanol (B1296749) derivatives, which can lead to ring expansion and the formation of dibenzo[b,f]azepine systems. beilstein-journals.org Another potential rearrangement pathway involves aryl nitrenes, which can be generated from corresponding azides and can rearrange to form expanded ring systems like azepines. researchgate.net Such rearrangements can be influenced by substituents on the aromatic rings. beilstein-journals.org

Derivatization Strategies and Functionalization of Benz B Acridin 12 5h One

N-Functionalization Approaches for Benz[b]acridin-12(5H)-one Derivatives

N-functionalization of the this compound scaffold is a key strategy to modulate its properties. The nitrogen atom at the 5-position offers a reactive site for the introduction of various substituents.

One common approach involves the N-alkylation of the acridone (B373769) nitrogen. This can be achieved by reacting the parent this compound with alkyl halides in the presence of a base. For instance, N-aryl and N-alkyl derivatives of related dibenzo[b,f]azepines have been synthesized through methods like the Buchwald-Hartwig amination, which could be adapted for benz[b]acridinones. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. beilstein-journals.org

Another significant N-functionalization strategy is the introduction of aryl groups. N-aryl-isatins and N-aryl-benzisatins are key intermediates in the synthesis of acridine-9-carboxylic acids and their benzannulated analogues, which are precursors to this compound derivatives. google.com The synthesis of these intermediates can be achieved through the reaction of isatin (B1672199) or substituted isatins with a properly substituted Triphenyl Bismuth Diacetate. google.com

Furthermore, the nitrogen atom can be part of a larger heterocyclic system. For example, N-alkylated benzimidazolium salts based on 9-substituted acridines have been synthesized and subsequently converted into their corresponding Ag(I) carbene complexes. researchgate.net This highlights the versatility of the acridine (B1665455) nitrogen in forming more complex structures.

The following table summarizes some N-functionalization approaches and the resulting derivatives.

Starting MaterialReagents and ConditionsProduct TypeReference
This compoundAlkyl halide, BaseN-Alkylthis compound beilstein-journals.org
Isatin/Substituted IsatinTriphenyl Bismuth DiacetateN-Aryl-isatin google.com
9-Substituted AcridineN-alkylationN-alkylated benzimidazolium salts researchgate.net

C-Functionalization Methods for the this compound Ring System

Functionalization of the carbon framework of this compound is essential for creating derivatives with diverse electronic and steric properties. Various methods have been developed to introduce substituents at different positions of the polycyclic aromatic system.

One key strategy is the direct C-H functionalization, which offers an atom-economical approach to form new carbon-carbon or carbon-heteroatom bonds. While direct C-H functionalization on this compound itself is not extensively detailed in the provided results, related chemistries on similar scaffolds are informative. For instance, metal-catalyzed C-H activation has been used for the meta-C–H activation of phenylacetic acid derivatives using a transient mediator. nih.gov This suggests the potential for regioselective functionalization of the benz[b]acridinone core.

Another approach involves the functionalization of pre-existing groups. For example, the synthesis of benz[b]acridine-6,11,12-triones has been achieved through the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate. rsc.org This demonstrates the use of organometallic reagents to introduce carbonyl functionalities.

Furthermore, cycloaddition reactions provide a powerful tool for constructing the benz[b]acridine skeleton with inherent functionalization. The intramolecular [4+2] cycloaddition of N-[2-(2-propenyl)phenyl]-C,C-diphenyl ketenimines leads to tetrahydrobenz[b]acridines, which can be oxidized to the fully aromatic benz[b]acridines. researchgate.net This method allows for the introduction of substituents on the phenyl and propenyl moieties, which are then incorporated into the final benz[b]acridinone structure.

The table below outlines some C-functionalization methods applicable to the synthesis of this compound derivatives.

MethodDescriptionResulting FunctionalizationReference
Metal-Catalyzed C-H ActivationDirect functionalization of C-H bonds, potentially at meta positions.Introduction of various substituents (e.g., methyl). nih.gov
Organometallic AdditionCondensation of lithiated quinolones with acyl chlorides.Formation of trione (B1666649) derivatives. rsc.org
Intramolecular CycloadditionThermal cycloaddition of substituted ketenimines followed by oxidation.Introduction of substituents from the starting materials. researchgate.net

Introduction of Various Heteroatom Substituents on this compound

The introduction of heteroatoms such as oxygen, sulfur, and halogens onto the this compound framework can significantly alter its electronic properties, solubility, and biological activity.

Oxygen-containing substituents, particularly hydroxyl and alkoxy groups, are common. For instance, 8,16-dialkoxybenzo[h]benz mdpi.commdpi.comacridino[2,1,9,8-klmna]acridines have been synthesized, demonstrating the introduction of alkoxy chains of varying lengths. nih.gov The synthesis of these compounds often involves nucleophilic substitution reactions on a suitably activated precursor.

Sulfur-containing functional groups can also be incorporated. The synthesis of dibenzo[b,f]thiepines has been achieved through double Buchwald-Hartwig thioetherification, a method that could be adapted for the synthesis of sulfur-containing benz[b]acridinone analogues. beilstein-journals.org

Halogen atoms can be introduced onto the aromatic rings through various electrophilic halogenation reactions. For example, chloro-substituted derivatives of dibenzo[b,f]azepine have been prepared via a Wagner–Meerwein rearrangement, indicating that halogenation is compatible with the core structure's synthesis. beilstein-journals.org

The introduction of these heteroatoms can be achieved through various synthetic strategies, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. The table below provides examples of heteroatom introduction.

HeteroatomMethod of IntroductionExample Compound TypeReference
OxygenNucleophilic substitutionAlkoxy-substituted benzoacridines nih.gov
SulfurBuchwald-Hartwig thioetherificationDibenzo[b,f]thiepines (analogous) beilstein-journals.org
ChlorineElectrophilic halogenation during synthesisChloro-substituted dibenzo[b,f]azepines (analogous) beilstein-journals.org

Synthesis of Polymeric Materials Incorporating this compound Moieties

The incorporation of the rigid and planar this compound scaffold into polymeric structures can lead to materials with interesting photophysical and electronic properties. These polymers can be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

One strategy for creating such polymers is through the polymerization of monomers containing the benz[b]acridinone unit. For instance, helical ladder polymers have been synthesized that incorporate related fused aromatic structures like spirobiindane and binaphthyl. mdpi.com These syntheses often involve acid-promoted alkyne benzannulations. mdpi.com A similar approach could be envisioned for benz[b]acridinone-containing monomers.

Another approach involves the synthesis of multifunctional compounds that can undergo crosslinking to form a three-dimensional matrix. google.com By incorporating the benz[b]acridinone moiety into such a multifunctional compound, a crosslinked biomaterial with the desired properties could be formed. google.com

Research into polymeric materials containing the precise this compound unit is an emerging area. However, the synthesis of polymers with related polycyclic aromatic hydrocarbons provides a strong foundation for future work. The table below summarizes potential strategies for polymer synthesis.

Polymer TypeSynthetic StrategyPotential ApplicationReference
Helical Ladder PolymersAcid-promoted alkyne benzannulation of monomers.Chiral stationary phases for HPLC mdpi.com
Crosslinked BiomaterialsCrosslinking of multifunctional compounds containing the acridinone (B8587238) moiety.Drug delivery, tissue adhesion google.com

Design and Synthesis of Supramolecular Assemblies Featuring this compound

The planar and aromatic nature of the this compound core makes it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions such as π-π stacking, hydrogen bonding, and host-guest interactions.

Scanning tunneling microscopy (STM) studies have revealed that alkoxy and alkylthienylene derivatives of fused benzoacridines can form highly ordered two-dimensional supramolecular structures on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov The self-assembly is sensitive to the isomerism and the nature of the substituents, which influence the interdigitation patterns in the 2D structures. nih.gov

Hydrogen bonding plays a crucial role in directing the self-assembly of related acridine derivatives. For example, acridine can form strong intermolecular interactions with the hydroxyl groups of carboxylic acids, leading to the formation of supramolecular assemblies. researchgate.net

Furthermore, the this compound moiety can be incorporated into larger host molecules to create specific binding sites. The design of water-soluble molecules with hydrophobic binding sites has been explored, which can encapsulate guest molecules. pageplace.de This principle can be applied to create complex, multi-component supramolecular architectures.

The table below highlights key aspects of the design and synthesis of supramolecular assemblies with this compound.

Assembly TypeDriving ForceCharacterization MethodReference
2D Monolayers/Bilayersπ-π stacking, van der Waals interactionsScanning Tunneling Microscopy (STM) nih.gov
Hydrogen-Bonded NetworksHydrogen bonding between acridine nitrogen and donor groupsX-ray Crystallography researchgate.net
Host-Guest ComplexesHydrophobic interactions, shape complementarityNot specified pageplace.de

Advanced Spectroscopic and Structural Analysis of Benz B Acridin 12 5h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation of Benz[b]acridin-12(5H)-one and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide invaluable information about the connectivity of atoms and the electronic environment of the nuclei.

In the ¹H NMR spectrum of benz[b]acridin-12(7H)-one, the aromatic protons typically appear as a multiplet in the range of δ 7.41-8.22 ppm. rasayanjournal.co.in The proton at the C11 position is observed as a doublet at δ 8.53 ppm, while the C1 proton appears as a doublet at a significantly downfield-shifted δ 10.30 ppm. rasayanjournal.co.in The NH proton gives a characteristic singlet at δ 12.33 ppm. rasayanjournal.co.in For substituted derivatives, such as 10-methoxybenzo[a]acridin-12(7H)-one, the methoxy (B1213986) protons appear as a singlet at δ 3.93 ppm. rasayanjournal.co.in

¹³C NMR spectroscopy complements the proton data, providing insights into the carbon framework. For instance, in a dioxolo-fused derivative, the carbons of the dioxole group resonate at δ 64.33 and 64.42 ppm, while the carbonyl carbon (C=O) is typically found at a much lower field, around δ 182.13 ppm. brieflands.com

Advanced 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. For example, in 3-methoxy-5-methyl-12-phenylbenzacridinium iodide, HMBC correlations were used to assign the methoxy protons at 4.49 ppm to the C-3 position. mdpi.com NOESY experiments further established spatial proximities, for instance, between the methoxy protons and the protons at H-2 and H-4. mdpi.com These techniques are instrumental in elucidating the precise conformation and electronic distribution within these molecules. mdpi.com

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

CompoundSolventH1Aromatic ProtonsNHOther Key SignalsReference
Benz[a]acridin-12(7H)-oneDMSO-d610.30 (d)7.41-8.22 (m)12.33 (s)C11-H: 8.53 (d) rasayanjournal.co.in
10-Methylbenzo[a]acridin-12(7H)-oneDMSO-d6--12.18 (s)CH₃: 2.52 (s) rasayanjournal.co.in
10-Methoxybenzo[a]acridin-12(7H)-oneDMSO-d610.22 (s)7.22-8.00 (m)12.30 (s)OCH₃: 3.93 (s) rasayanjournal.co.in
10-Bromobenzo[a]acridin-12(7H)-oneDMSO-d610.28 (d)7.33-8.40 (m)12.20 (s)- rasayanjournal.co.in

X-ray Crystallography of this compound and its Cocrystals for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been successfully applied to this compound derivatives and their cocrystals, revealing key structural features.

For instance, cocrystals of acridine (B1665455) with various hydroxybenzaldehyde isomers have been structurally characterized. A cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756) was found to crystallize in the noncentrosymmetric P2₁ monoclinic space group, with two acridine molecules and one 2,4-dihydroxybenzaldehyde molecule in the asymmetric unit. mdpi.comresearchgate.net In contrast, the cocrystal of acridine with 3-hydroxybenzaldehyde (B18108) crystallizes in the triclinic P-1 space group, while the cocrystal with 4-hydroxybenzaldehyde (B117250) adopts the monoclinic P2₁/c space group. mdpi.comnih.gov These studies highlight how subtle changes in isomerism can lead to different crystal packing arrangements. nih.gov

The analysis of the crystal structures reveals the importance of various intermolecular interactions in stabilizing the crystal lattice. These include O-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of the acridine and benzaldehyde (B42025) moieties. nih.gov The planarity of the acridine ring system is a key feature, although slight deviations can occur. The C12–N10–C14 angle within the acridine core is a useful indicator for distinguishing between neutral acridine cocrystals (angles typically 118-120°) and acridinium (B8443388) salts (angles typically 123-124°). nih.gov

Table 2: Crystallographic Data for Acridine Cocrystals

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Acridine : 3-hydroxybenzaldehyde (1:1)TriclinicP-1O-H···N, C-H···O, π-π stacking nih.gov
Acridine : 4-hydroxybenzaldehyde (1:1)MonoclinicP2₁/cO-H···N, C-H···O, π-π stacking nih.gov
Acridine : 2,4-dihydroxybenzaldehyde (2:1)MonoclinicP2₁- mdpi.comresearchgate.net

Advanced Mass Spectrometry Techniques in Elucidation of this compound Transformation Pathways

Advanced mass spectrometry (MS) techniques, particularly when coupled with separation methods like liquid chromatography (LC-MS), are powerful tools for identifying this compound derivatives and studying their transformation pathways. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺, providing the molecular weight of the compound.

For example, in the synthesis of novel naphthoquinone derivatives, LC-MS with ESI was used to confirm the formation of the desired products. A violet solid, a derivative of benzo[c]acridine-dione, showed a prominent [M+1]⁺ peak at m/z 308.1. brieflands.com Similarly, a dark orange solid, another benzoacridine-dione derivative, was characterized by an [M+1]⁺ peak at m/z 410.1. brieflands.com High-resolution mass spectrometry (HRMS) provides even greater accuracy, allowing for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of new compounds. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for more volatile and thermally stable derivatives. It has been employed for the analysis of related polycyclic aromatic compounds like dibenz(a,j)acridine, where the top peak in the mass spectrum corresponds to the molecular ion. nih.gov These mass spectrometry methods are not only vital for product characterization in synthetic chemistry but are also essential for studying the metabolism and environmental fate of these compounds, allowing for the identification of various transformation products.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties of this compound

UV-Visible and fluorescence spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound and its derivatives. The extended π-conjugated system of the benzacridine core gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectra of these compounds typically exhibit multiple bands corresponding to π→π* electronic transitions. For example, 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines show broad absorption bands in the UV region, which are attributed to the electronic transitions of the quinoline (B57606) core and the attached arylethynyl groups. beilstein-journals.org The unsubstituted derivative in this series displays absorption maxima at 346 and 365 nm. beilstein-journals.org The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the nature of the solvent.

Many this compound derivatives are fluorescent, and their emission properties are of great interest for various applications, including as fluorescent probes. The fluorescence spectra are often sensitive to environmental factors such as solvent polarity, H-bonding capability, and pH. researchgate.net For instance, certain (benzo[a]acridin-12-yl)methyl esters have been shown to function as pH-sensitive fluorescent probes. researchgate.net In a study of benziporphyrin derivatives, which share some structural similarities, the UV-Vis spectrum of one compound exhibited a Soret-like band at 403 nm and a broad absorption centered at 656 nm. researchgate.net Upon protonation with trifluoroacetic acid, a significant red shift was observed, with a strong absorption at 447 nm and a broad band at 789 nm, demonstrating the sensitivity of the electronic structure to the chemical environment. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of a compound, offering valuable information about its functional groups and intermolecular interactions.

In the IR spectrum of benz[b]acridin-12(7H)-one, a characteristic absorption band for the carbonyl group (C=O) is observed around 1630 cm⁻¹. rasayanjournal.co.in The N-H stretching vibration typically appears as a broad band in the region of 3000-3200 cm⁻¹. rasayanjournal.co.in For substituted derivatives, additional characteristic bands are observed. For example, a 10-methoxy derivative shows a band corresponding to the C-O stretching of the methoxy group. rasayanjournal.co.in

IR spectroscopy is also a powerful tool for studying intermolecular interactions, such as hydrogen bonding. In cocrystals of acridine with hydroxybenzaldehydes, the IR spectra show significant changes upon cocrystal formation. The band attributed to the stretching vibration of the hydroxyl group of the hydroxybenzaldehyde disappears, and new bands appear in the 3000–2000 cm⁻¹ range, which is indicative of the formation of strong O-H···N hydrogen bonds between the coformers. nih.gov Furthermore, a lowering of the carbonyl stretching frequency in cocrystals of benzilic acid with acridine confirmed the weakening of the C=O bond due to intermolecular interactions. rsc.org These vibrational shifts provide direct evidence for the formation of cocrystals and offer insights into the nature and strength of the interactions within the crystal lattice. nih.govrsc.org

Chiroptical Properties and Stereochemical Studies of Chiral this compound Variants

The introduction of chirality into the this compound scaffold leads to molecules with chiroptical properties, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL). These properties are highly sensitive to the three-dimensional arrangement of the atoms and are crucial for stereochemical studies.

Helicene-like molecules, which possess inherent helical chirality, are a prominent class of chiral acridine derivatives. These compounds exhibit intense ECD signals, and their chiroptical properties can be modulated by external stimuli, such as pH. mdpi.com For example, in a series of helicenoid compounds, the closed, more rigid structures showed intense and opposite-sign ECD signals in the low-energy region and strongly enhanced optical rotation compared to their more flexible open-chain precursors. mdpi.com This enhancement is attributed to the extended π-conjugation and reduced conformational flexibility of the rigid structures. mdpi.com

The synthesis and separation of enantiomers of chiral this compound variants are essential for studying their chiroptical properties. Chiral column chromatography is a common method for separating enantiomers. rsc.org For example, the enantiomers of 2,2′-dimethyl-10H,10′H-9,9′-spirobi[acridine] were successfully separated using this technique. rsc.org The absolute configuration of the separated enantiomers can be determined by comparing their experimental ECD spectra with those calculated using theoretical methods like time-dependent density functional theory (TD-DFT).

The study of chiral cocrystals is another fascinating area. Chiral cocrystals can be formed from achiral molecules that crystallize in a chiral space group. For example, a 1:1 chiral cocrystal of 9-methylbenz[c]acridine and diphenylacetic acid was prepared, and the enantiomorphous crystals were distinguished by their solid-state circular dichroism spectra. clockss.org These studies demonstrate the potential for creating new chiral materials with unique photophysical and photochemical properties based on the this compound framework.

Theoretical and Computational Chemistry of Benz B Acridin 12 5h One

Quantum Chemical Calculations on Electronic Structure, Reactivity, and Aromaticity of Benz[b]acridin-12(5H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can model the distribution of electrons within the molecule, which dictates its structure, stability, and chemical behavior. fu-berlin.derjptonline.org

Reactivity: The reactivity of this compound can be explored by calculating various reactivity descriptors. The Fukui function, for instance, can be derived from electron density calculations to pinpoint the most reactive sites within the molecule. Quantum chemical calculations are also used to model reaction pathways and determine activation energies, providing insight into the feasibility and kinetics of potential chemical transformations. nih.govdiva-portal.org

Aromaticity: Aromaticity is a key feature of the this compound scaffold. This property can be quantified using several computational metrics. researchgate.net One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring system. diva-portal.org A negative NICS value typically indicates the presence of a diatropic ring current, a hallmark of aromaticity. Another metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which assesses aromaticity based on the geometric parameter of bond length alternation. researchgate.net According to Hückel's rule for ground-state molecules, rings with (4n+2) π-electrons are aromatic. chemistryviews.org Theoretical studies on related heterocyclic systems have shown that this aromatic character can be modulated by substituents or upon electronic excitation, a phenomenon known as excited-state aromaticity. nih.govdiva-portal.orgchemistryviews.org

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules (e.g., DNA, enzymes)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of how this compound might interact with complex biological targets like DNA and enzymes, which is crucial given the history of acridine (B1665455) derivatives as intercalating agents and enzyme inhibitors. researchgate.netresearchgate.net

Interactions with DNA: The planar structure of the benzacridine core suggests a potential for intercalation between DNA base pairs. MD simulations can model this process in atomic detail. plos.org In a typical simulation, the this compound molecule is placed near a DNA double helix in a simulated aqueous environment. su.seki.si The simulation trajectory, governed by a force field like CHARMM or AMBER, shows how the molecule approaches and binds to the DNA. plos.orgsu.se Analysis of these simulations can reveal:

Binding Mode: Whether the molecule intercalates between base pairs or binds to the minor or major groove. researchgate.net

Stability: The stability of the complex over time, often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions. researchgate.net

Structural Changes: How the DNA structure is altered upon binding, including unwinding of the helix (changes in the twist angle) or extension (changes in the rise parameter). plos.orgresearchgate.net

Key Interactions: Specific hydrogen bonds, van der Waals forces, or π-π stacking interactions between the ligand and DNA bases or the phosphate (B84403) backbone that stabilize the complex. plos.org

Interactions with Enzymes: Many acridine derivatives are known to inhibit enzymes like topoisomerases or kinases. MD simulations can elucidate the mechanism of inhibition for this compound analogues. nih.govmdpi.com By simulating the compound within the active site of a target enzyme, researchers can observe conformational changes in both the ligand and the protein. mdpi.comosti.gov These simulations can identify key amino acid residues involved in binding and help understand how the inhibitor alters the enzyme's natural dynamics, leading to a loss of function. researchgate.netmdpi.com The stability of the enzyme-ligand complex and the specific interactions governing the binding can be quantified, providing a rationale for the compound's inhibitory activity. researchgate.netnih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States Involving this compound

Density Functional Theory (DFT) is a highly versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comnih.gov It is particularly powerful for studying reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states. fu-berlin.de

For this compound, DFT can be applied to understand its synthesis, degradation, or metabolic pathways. A typical study involves mapping the potential energy surface of a reaction. fu-berlin.de By calculating the energies of various molecular geometries along a proposed reaction coordinate, a pathway from reactants to products can be charted. pku.edu.cn

A key achievement of DFT in this context is the ability to locate and characterize transition state structures. fu-berlin.de A transition state represents the highest energy point along the reaction pathway and is identified computationally as a saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. fu-berlin.de The energy difference between the reactants and the transition state gives the activation energy, a critical determinant of the reaction rate. pku.edu.cn

Prediction of Spectroscopic Signatures and Photophysical Parameters of this compound Derivatives

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the spectroscopic and photophysical properties of molecules. beilstein-journals.org This is highly relevant for this compound and its derivatives, as acridines are known for their distinctive fluorescence properties. mdpi.comresearchgate.net

Spectroscopic Signatures: DFT calculations can predict various spectroscopic data. For instance, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by computing nuclear magnetic shieldings, it is possible to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure confirmation. researchgate.net

Photophysical Parameters: TD-DFT is employed to study electronically excited states. It can predict the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λ_abs) in a UV-visible spectrum. beilstein-journals.orgmdpi.com Following excitation, the molecule relaxes to an emissive state. TD-DFT can also model this emission process to predict the fluorescence wavelength (λ_em). The difference between absorption and emission wavelengths is the Stokes shift. mdpi.com

Furthermore, computational studies can shed light on the quantum yield of fluorescence (Φ_F), which is the ratio of photons emitted to photons absorbed. While direct calculation is complex, theoretical analysis can identify factors that promote or quench fluorescence, such as the nature of the lowest excited state (e.g., n→π* vs. π→π*) and the presence of non-radiative decay pathways. d-nb.info Studies on various acridine derivatives show that the position and electronic nature of substituents can significantly tune these photophysical properties. beilstein-journals.orgd-nb.info

Table 1: Representative Photophysical Data for Related Acridine Derivatives This table presents data for structurally related compounds to illustrate the typical range of photophysical parameters observed for this class of molecules.

Compound ClassSubstituent Patternλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
(Benzo[a]acridin-12-yl)methyl esterParent Ester~360-405~430~0.1-0.2 researchgate.net
Acridone (B373769)Electron-donating group~401~4230.18 d-nb.info
2,4-bis(arylethynyl)-tetrahydroacridineVaries~300-450~450-550Not specified beilstein-journals.org
Benzo[a]acridinylmethyl esterVaries~405~4300.127-0.083 (photorelease) researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (focus on molecular descriptors and binding affinities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. rjptonline.orgconicet.gov.ar For analogues of this compound, QSAR can be a powerful tool to predict their binding affinities to a biological target and to guide the design of more potent molecules. researchgate.netmdpi.com

The QSAR process begins by creating a dataset of this compound analogues for which the biological activity (e.g., the inhibitory constant K_i or IC₅₀ value for a specific enzyme) has been experimentally measured. acs.org

Molecular Descriptors: For each molecule in the dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. conicet.gov.ar There are thousands of possible descriptors, which can be broadly categorized:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups, polar surface area).

3D Descriptors: Based on the 3D conformation (e.g., molecular shape descriptors, steric fields from Comparative Molecular Field Analysis - CoMFA). acs.org

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity, and electronic properties (e.g., dipole moment).

Model Development and Validation: A mathematical model is then developed to correlate the descriptors (the independent variables) with the biological activity (the dependent variable). researchgate.net This is often done using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Partial Least Squares (PLS) or Support Vector Machines (SVM). conicet.gov.arresearchgate.net A crucial step is model validation, where the predictive power of the QSAR model is tested on a set of compounds not used in its creation (the test set). A statistically robust and predictive model can then be used to estimate the binding affinities of new, unsynthesized this compound analogues. rjptonline.orgacs.org

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorInformation Encoded
Constitutional (1D)Molecular Weight (MW)Size of the molecule
Topological (2D)Wiener IndexMolecular branching and compactness
Geometric (3D)Molecular Surface AreaMolecular dimensions and shape
PhysicochemicallogPLipophilicity/hydrophobicity of the molecule
ElectronicDipole MomentPolarity and charge distribution
3D-QSAR FieldsCoMFA Steric FieldSpatial map of steric bulk

Exploration of Biological Activities and Underlying Mechanisms of Benz B Acridin 12 5h One

Molecular Interactions of Benz[b]acridin-12(5H)-one with Nucleic Acids (e.g., DNA Intercalation, Alkylation Mechanisms)

The planar aromatic structure of the acridine (B1665455) scaffold is a key determinant of its ability to interact with DNA, a fundamental mechanism underlying the biological activity of many of its derivatives. rsc.orgnih.gov These interactions primarily occur through two main processes: intercalation and alkylation.

DNA Intercalation: Acridine derivatives, due to their flat ring system, can insert themselves between the base pairs of the DNA double helix. nih.govpsu.edu This process, known as intercalation, is driven by hydrophobic forces and results in the formation of stable drug-DNA complexes. nih.gov The intercalation distorts the normal DNA structure, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxic effects. nih.govceon.rs The stability of these complexes is often quantified by binding constants (K), with some acridine derivatives exhibiting values in the range of 1.25–5.26 × 10⁵ M⁻¹. rsc.org

Alkylation Mechanisms: Certain derivatives of this compound have been shown to act as DNA alkylating agents. For instance, an epoxide derivative of 13H-benzo[b]furo[3,2-h]acridin-6-one, which shares a structural relationship with this compound, alkylates the N-7 position of guanine (B1146940) residues within the major groove of DNA. nih.gov This covalent modification of DNA can lead to strand breaks and is a significant mechanism of their cytotoxic properties. nih.gov In contrast, other related compounds, such as the benzopyranoacridone S23906-1, alkylate guanine at the N-2 position in the minor groove, highlighting how structural variations can influence the specific site of DNA interaction. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Studies by this compound Derivatives (e.g., topoisomerase, telomerase, aromatase)

The ability of this compound derivatives to inhibit key enzymes involved in DNA topology and maintenance is a cornerstone of their therapeutic potential. The primary targets include topoisomerases and telomerase.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that regulate the topological state of DNA during replication, transcription, and recombination. wikipedia.org Acridine derivatives are well-documented inhibitors of these enzymes, particularly topoisomerase I and II. rsc.orgceon.rs They can act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex. wikipedia.org This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis. wikipedia.org For example, a series of 3,9-disubstituted acridine derivatives demonstrated inhibitory activity against both topoisomerase I and topoisomerase IIα. nih.gov Some acridinyl ligands have shown potent topoisomerase IIβ inhibitory activity with IC50 values as low as 0.52 µM, which is more potent than the standard drug doxorubicin (B1662922) (IC50 0.83 µM). researchgate.net

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is elevated in the majority of cancer cells, making it an attractive target for anticancer therapies. nih.govuliege.be Acridine derivatives can inhibit telomerase through the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA, thereby blocking the enzyme's access. nih.govuliege.be For instance, the 3,6,9-trisubstituted acridine BRACO19 is a potent telomerase inhibitor with an IC50 of 115 nM. nih.gov Other acridine compounds function as indirect telomerase inhibitors by targeting associated proteins like the heat shock protein (HSP) 90 chaperone, which is essential for telomerase activity. nih.gov

The table below summarizes the inhibitory activities of some acridine derivatives against these enzymes.

Derivative ClassTarget EnzymeIC50 ValueMechanism of Action
Acridinyl ligandsTopoisomerase IIβ0.52 µMPoisoning the enzyme-DNA complex
3,6,9-trisubstituted acridines (e.g., BRACO19)Telomerase115 nMStabilization of G-quadruplex DNA
3,9-disubstituted acridinesTopoisomerase I & IIαNot specifiedInhibition of enzyme activity

Cellular Uptake, Distribution, and Subcellular Localization Studies of this compound in in vitro models

The efficacy of a compound is not only dependent on its intrinsic activity but also on its ability to reach its intracellular target. Studies on the cellular uptake, distribution, and subcellular localization of this compound derivatives have provided insights into their cellular journey.

Research on benzo[b]acridin-12(7H)-ones modified with carboranyl moieties revealed that these compounds can enter U87 human glioblastoma cells. researchgate.net Upon entry, they exhibit a preferential accumulation in the cytoskeleton and cellular membranes. researchgate.net This localization pattern was observed through both boron analysis (ICP-MS) and fluorescence imaging via confocal microscopy. researchgate.net The lipophilicity of acridine derivatives, often influenced by substituents such as alkyl chains, can enhance their ability to penetrate cell membranes. rsc.org

In one study, the cellular uptake of a fluorophore-labeled derivative in U937 cells was observed, with the compound localizing within the cell nucleus. mdpi.com Another study using a (benzo[a]acridin-12-yl)methyl (BAM) based drug delivery system demonstrated good biocompatibility and cellular uptake properties in vitro. researchgate.net

The table below provides a snapshot of the cellular uptake and localization of some this compound related compounds.

Compound TypeCell LineSubcellular LocalizationMethod of Detection
Carboranyl-bearing benzo[b]acridin-12(7H)-onesU87 human glioblastomaCytoskeleton and membranesICP-MS, Confocal microscopy
Fluorophore-labeled acridine derivativeU937NucleusFluorescence microscopy
(Benzo[a]acridin-12-yl)methyl (BAM) based DDSNot specifiedNot specifiedNot specified

Modulation of Cellular Signaling Pathways by this compound in Cell Culture Systems

Beyond direct interactions with DNA and enzymes, this compound and its analogs can exert their biological effects by modulating intricate cellular signaling pathways. A notable example is the p53 signaling pathway, which plays a crucial role in tumor suppression.

Several acridine derivatives have been found to induce the transcriptional activity of p53 in cells with wild-type p53. researchgate.net This activation, however, does not always follow the canonical pathway involving the phosphorylation of p53's amino-terminus and its dissociation from MDM2. researchgate.net Instead, these compounds can stabilize the p53 protein by inhibiting its ubiquitination, a process that tags proteins for degradation. researchgate.net

Mechanisms of Antimicrobial Activity of this compound

Acridine derivatives have a long history as antimicrobial agents, with their activity stemming from multiple mechanisms that target fundamental processes in microbial cells. rsc.orgresearchgate.net

One of the primary mechanisms is their ability to bind to the DNA of pathogens, which can lead to the inactivation of their genomes. rsc.org This interaction can disrupt DNA replication and transcription, ultimately inhibiting microbial growth and proliferation. The planar structure of the acridine ring is crucial for this DNA intercalating ability. ceon.rs

Another significant mechanism involves the disruption of the bacterial cell membrane. A study on a novel water-soluble ammonium (B1175870) quaternary benzanthrone, a compound with structural similarities to this compound, revealed that its antimicrobial activity is linked to its interaction with model bacterial membranes. nih.gov The study highlighted the importance of electrostatic interactions between the positively charged compound and the negatively charged lipid head groups of the bacterial membrane. nih.gov Furthermore, hydrophobic interactions play a key role, allowing the compound to penetrate the lipid monolayers even at higher surface pressures. nih.gov The disruption of membrane integrity can lead to leakage of cellular contents and cell death.

The antimicrobial spectrum of acridine derivatives can be broad, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov

Photodynamic Activity Research and Reactive Oxygen Species Generation by this compound

While direct research on the photodynamic activity of this compound is not extensively documented in the provided context, the general properties of acridine derivatives suggest a potential for such activity. Photodynamic therapy (PDT) involves the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are toxic to target cells.

Acridine derivatives are known to be fluorescent, a property that indicates they can absorb and emit light. rsc.org This is a prerequisite for a photosensitizer. Some acridine-based drugs are known to participate in electron transfer reactions when bound to DNA, which can lead to the generation of ROS. nih.gov For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, can act as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) can act as an electron acceptor in such reactions. nih.gov The production of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

A study on (benzo[a]acridin-12-yl)methyl (BAM) esters showed they can function as a "phototrigger" for the release of carboxylic and amino acids upon irradiation with UV light. researchgate.net This demonstrates the photosensitivity of this class of compounds and their potential to be activated by light to induce a biological effect, a key principle of PDT.

Advanced Materials Science Applications of Benz B Acridin 12 5h One

Application of Benz[b]acridin-12(5H)-one in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of the acridine (B1665455) family, to which this compound belongs, are actively researched for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. scispace.comacs.org These compounds often serve as emitters or hosts in the emissive layer of OLEDs. rsc.org The performance of OLEDs, characterized by parameters like external quantum efficiency (EQE), luminance, and efficiency roll-off, can be significantly influenced by the molecular structure of the organic materials used. scispace.comrsc.orgworktribe.com

For instance, some acridine derivatives have been utilized in OLEDs exhibiting high luminance and efficiency. In one study, guest/host-type OLEDs using a derivative of a related benzo[h]benz scispace.comnih.govacridino[2,1,9,8-klmna]acridine structure achieved a luminance of approximately 1900 cd/m² and an external quantum efficiency exceeding 0.9%. worktribe.com Another example, while not this compound itself, showcases the potential of the broader acridine class. An OLED based on an acridine-carbazole hybrid donor achieved a high maximum EQE of 24.0%. scispace.com

The design of these molecules often focuses on achieving specific properties like thermally activated delayed fluorescence (TADF), which can theoretically enable near 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org This is achieved by designing molecules with a small energy gap between their singlet and triplet excited states. rsc.org

Table 1: Performance of Selected Acridine-Based OLEDs

Device Structure/Emitter Maximum Luminance (cd/m²) Maximum External Quantum Efficiency (EQE) (%) Reference
Guest/Host with Benzo[h]benz scispace.comnih.govacridino[2,1,9,8-klmna]acridine derivative ~1900 >0.9 worktribe.com
Doped OLED with 2QPM-mDTC (Acridine-Carbazole Hybrid) Not Specified 24.0 scispace.com
Nondoped OLED with mCBP-BP-PXZ 100,126 22.6 scispace.com
XPT (U-shaped TSCT molecule) Doped OLED Not Specified 10 acs.org

This table presents data for various acridine derivatives to illustrate the potential of this class of compounds in OLED applications.

Development of Fluorescent Probes and Sensors Based on this compound for Analytical Chemistry

The inherent fluorescence of the acridine scaffold makes this compound and its derivatives excellent candidates for the development of fluorescent probes and sensors. rsc.org These probes are designed to detect specific analytes, such as metal ions or reactive oxygen species, through a measurable change in their fluorescence properties upon interaction. jlu.edu.cnmdpi.com

The principle behind these sensors often involves mechanisms like photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). rsc.orgacs.org For example, a probe might be designed where the fluorescence is initially "quenched" and then "turns on" in the presence of the target analyte.

Research in this area has led to the development of probes with high selectivity and sensitivity for various targets. For instance, a fluorescent probe based on a different heterocyclic system demonstrated the ability to detect Hg2+ ions with a detection limit as low as 4.12 x 10⁻⁸ mol·L⁻¹. beilstein-journals.org Another probe was developed for the visual detection of hypochlorous acid (HClO), with a detection limit of 2.8 x 10⁻⁷ mol/L. jlu.edu.cn These examples highlight the potential for creating highly sensitive analytical tools from compounds like this compound.

Table 2: Characteristics of Selected Fluorescent Probes

Probe Analyte Detected Detection Limit Fluorescence Change Reference
G@TMeQ nih.gov Hg²⁺ 4.12 x 10⁻⁸ mol·L⁻¹ Enhancement beilstein-journals.org
ZY12 HClO 2.8 x 10⁻⁷ mol/L Enhancement (Faint Blue to Bright Blue) jlu.edu.cn
BTCV-CO Carbon Monoxide (CO) 30.8 nM Ratiometric acs.org

This table showcases the performance of various fluorescent probes, demonstrating the principles applicable to the design of sensors based on this compound.

Incorporation of this compound into Polymer Matrices for Functional Materials

Incorporating chromophores like this compound into polymer matrices is a strategy to create functional materials with tailored optical and electronic properties. This approach can enhance the processability and mechanical stability of the active molecules while potentially influencing their photophysical behavior.

This compound as a Component in Photocatalytic Systems

Acridine derivatives have been identified as a potent class of organic photocatalysts. semanticscholar.org These catalysts can absorb visible light and initiate chemical reactions, often through a proton-coupled electron transfer (PCET) process. nih.gov This allows for the direct functionalization of carboxylic acids without the need for pre-activation, representing a more efficient synthetic route. nih.govsemanticscholar.org

The photocatalytic activity is influenced by the structural features of the acridine molecule. semanticscholar.org Mechanistic studies have shown that these systems can be combined with other catalysts, such as copper, in dual-catalytic processes to facilitate a broader range of chemical transformations. nih.gov This opens up new avenues for carbon-carbon and carbon-heteroatom bond formation using readily available starting materials. nih.gov The efficiency of these photocatalytic systems is a key area of research, with some acridine/copper dual catalytic reactions achieving a quantum yield of 0.42. nih.gov

Use of this compound in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising technology for low-cost photovoltaic energy conversion. e-asct.org The core of a DSSC is a sensitizer (B1316253) dye that absorbs sunlight and injects electrons into a semiconductor, typically titanium dioxide (TiO₂), to generate a current. e-asct.orgmdpi.com

Organic dyes, including those based on acridine structures, are investigated as alternatives to more expensive ruthenium-based sensitizers. tcichemicals.com The effectiveness of a dye in a DSSC depends on its ability to absorb light across the solar spectrum, its electrochemical properties (HOMO/LUMO levels) for efficient electron injection and regeneration, and its stability when adsorbed onto the TiO₂ surface. e-asct.orgicrc.ac.ir While specific data for this compound in DSSCs is not prominent, related azo dyes have been used as photosensitizers, achieving power conversion efficiencies in the range of 2.59-4.17%. icrc.ac.ir The development of metal-free organic dyes is an active area of research aiming to improve both the efficiency and long-term stability of DSSCs. e-asct.org

Table 3: Photovoltaic Parameters of a DSSC with an Azo Dye Sensitizer

Parameter Value
Open-circuit voltage (Voc) 0.58 V
Short-circuit current density (Jsc) 1.13 mA cm⁻²
Fill factor (FF) 0.65
Power conversion efficiency (η) 0.43%

Source: Adapted from data on a specific azo dye in icrc.ac.ir. This table is illustrative of the types of parameters measured for DSSCs.

Chemical Labeling Reagents Derived from this compound

The fluorescent nature of the acridine core makes it a valuable scaffold for creating chemical labeling reagents. thermofisher.com These reagents are designed to covalently attach to other molecules, such as proteins, peptides, or nucleic acids, thereby imparting a fluorescent tag for detection and imaging. rsc.orgthermofisher.com

The synthesis of these labeling reagents typically involves modifying the this compound structure to include a reactive functional group. nih.gov Common reactive groups include succinimidyl esters or isothiocyanates, which readily react with primary amines on biomolecules to form stable amide or thiourea (B124793) bonds, respectively. thermofisher.com For example, a nitro-acridine derivative can be synthesized and subsequently reduced to an amino group, which can then be coupled to a molecule like biotin. nih.gov The resulting labeled biomolecule can then be detected using fluorescence microscopy or other sensitive detection methods. mdpi.com

Future Research Directions and Challenges for Benz B Acridin 12 5h One

Exploration of More Efficient and Atom-Economical Synthetic Pathways for Benz[b]acridin-12(5H)-one.

A particularly promising avenue is the expanded use of multi-component reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a single product, inherently increase efficiency and reduce waste by minimizing intermediate isolation and purification steps. MCRs align with the principles of green chemistry by often requiring milder conditions and offering higher atom economy. Research into novel MCRs for the synthesis of the this compound core and its functionalized derivatives will be crucial.

Furthermore, the exploration of catalytic systems, including transition metal catalysis and organocatalysis, could lead to more selective and efficient bond-forming reactions. The development of catalytic cascades, where multiple transformations occur in a single pot with a single catalyst, would represent a significant advancement.

To illustrate the potential for improvement, a comparative analysis of existing and potential synthetic routes is necessary.

Synthetic MethodKey FeaturesPotential Advantages
Classical Condensation Reactions Stepwise formation of the heterocyclic core.Well-established and understood reaction mechanisms.
Multi-Component Reactions (MCRs) One-pot synthesis from three or more starting materials.Higher atom economy, reduced waste, increased efficiency.
Catalytic Cyclization Reactions Use of transition metal or organocatalysts to facilitate ring formation.Milder reaction conditions, higher yields, and improved selectivity.
Photochemical or Microwave-Assisted Synthesis Utilization of alternative energy sources to drive reactions.Reduced reaction times and potentially novel reactivity.

Future efforts should focus on quantifying the efficiency of these methods through metrics like Process Mass Intensity (PMI) and E-Factor, providing a clearer picture of their environmental impact and industrial viability.

Discovery of Novel Biological Targets and Mechanistic Insights for this compound in in vitro Systems.

The planar, aromatic structure of this compound makes it a prime candidate for interaction with biological macromolecules, particularly DNA and various enzymes. While the broader class of acridine (B1665455) derivatives is known for its DNA intercalating and topoisomerase inhibitory activities, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

Future in vitro studies should aim to:

Identify Novel Protein Targets: High-throughput screening of diverse enzyme panels and protein arrays can reveal previously unknown biological targets. Techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be employed to pull down and identify protein binding partners.

Elucidate Mechanisms of Action: For identified targets, detailed mechanistic studies are essential. This includes kinetic analysis of enzyme inhibition, biophysical studies of binding interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance), and structural biology approaches (e.g., X-ray crystallography, NMR spectroscopy) to visualize the compound bound to its target.

Investigate DNA Interactions: While DNA intercalation is a likely mechanism, the specific mode of binding, sequence selectivity, and the functional consequences of this interaction for this compound need to be thoroughly investigated. Techniques like circular and linear dichroism, fluorescence spectroscopy, and DNA footprinting will be invaluable.

Explore Antimicrobial Potential: The acridine scaffold is present in several antimicrobial agents. Screening this compound derivatives against a broad panel of bacterial and fungal pathogens could uncover new lead compounds for anti-infective therapies. Mechanistic studies would then focus on identifying the specific cellular pathways disrupted in microorganisms.

Integration of this compound into Advanced Functional Materials with Tunable Properties.

The photophysical properties of polycyclic aromatic compounds, such as fluorescence and phosphorescence, make them attractive building blocks for advanced functional materials. The rigid, planar structure of this compound suggests its potential for applications in organic electronics, sensing, and imaging.

Future research in this area should focus on:

Development of Fluorescent Probes and Sensors: By appending specific recognition moieties to the this compound core, it may be possible to create fluorescent probes that respond to the presence of specific analytes (e.g., metal ions, reactive oxygen species, biomolecules). The tunable nature of the scaffold would allow for the design of probes with desired photophysical properties, such as specific excitation and emission wavelengths.

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of this compound derivatives should be investigated for their potential use as emitters in OLEDs. Research would involve synthesizing a library of derivatives with varying substituents to tune the emission color and improve quantum efficiency and device stability.

Organic Photovoltaics (OPVs): The electron-accepting or -donating properties of functionalized this compound derivatives could be harnessed in the active layer of organic solar cells. The design and synthesis of novel derivatives with appropriate energy levels and morphologies will be key to their successful integration into OPV devices.

Smart Materials: Incorporation of the this compound scaffold into polymers or other macromolecular architectures could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH.

Computational Design and Prediction of Enhanced this compound Derivatives with Specific Activities.

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties. For this compound, computational approaches can significantly accelerate the discovery of derivatives with enhanced and specific activities.

Future computational research should include:

Molecular Docking and Virtual Screening: Docking studies can predict the binding modes and affinities of this compound derivatives to the active sites of known and novel biological targets. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological activities. nih.gov These models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound derivatives when interacting with biological targets or within a material matrix. nih.gov These simulations can reveal key interactions, conformational changes, and the stability of complexes, offering a deeper understanding of the underlying mechanisms.

Prediction of Physicochemical and ADMET Properties: Computational tools can predict important drug-like properties, including solubility, lipophilicity, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This early-stage assessment helps to prioritize compounds with favorable pharmacokinetic and safety profiles.

Addressing Synthetic Hurdles and Scalability Issues for Academic Research on this compound.

While the discovery of novel compounds and their properties is exciting, the practical aspects of their synthesis and scale-up for further academic investigation present significant challenges. For this compound, addressing these hurdles is crucial for advancing its research from small-scale synthesis to the production of quantities sufficient for extensive biological and material science studies.

Key challenges and future directions include:

Starting Material Accessibility and Cost: The synthesis of complex polycyclic scaffolds often relies on commercially available but expensive or difficult-to-synthesize starting materials. Future research should focus on developing synthetic routes that utilize readily available and inexpensive precursors.

Purification and Isolation: The purification of polycyclic aromatic compounds can be challenging due to their often-poor solubility and tendency to aggregate. The development of more efficient purification techniques, such as advanced chromatographic methods or crystallization protocols, is necessary. For some applications, exploring synthetic routes that yield products of high purity without the need for extensive purification would be a significant breakthrough.

Scalability of Multi-step Syntheses: Reactions that are successful on a milligram scale in a research laboratory may not be readily scalable to the gram or multi-gram scale needed for in-depth studies. Challenges can include exothermic reactions, reagent handling at larger scales, and changes in reaction kinetics. Future work should involve process optimization and the development of robust and scalable synthetic protocols.

By systematically addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new therapeutics and advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.